3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-14-6-7-16(13-18(14)23)24-8-10-25(11-9-24)21(26)17-12-15-4-3-5-19(28-2)20(15)29-22(17)27/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRNBVFDSNQQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chloro-4-methylphenylamine with piperazine in the presence of a suitable coupling agent like carbonyldiimidazole.
Chromenone Core Formation: The chromenone core is synthesized separately through the cyclization of appropriate precursors such as salicylaldehyde derivatives.
Final Coupling: The piperazine derivative is then coupled with the chromenone core under conditions that facilitate the formation of the carbonyl linkage, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-hydroxy-2H-chromen-2-one.
Reduction: 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-ol.
Substitution: 3-(4-(3-amino-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- Molecular Formula : C21H21ClN2O2
- Molecular Weight : 368.9 g/mol
- IUPAC Name : 7-[[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methyl]chromen-2-one
These properties suggest a complex interaction potential with biological targets, making it a candidate for further research.
Anticancer Properties
Research has indicated that chromenone derivatives exhibit anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study demonstrated that derivatives similar to 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one showed significant cytotoxic effects against different cancer cell lines, including breast and lung cancers .
Neuropharmacological Effects
The compound has been studied for its neuropharmacological properties, particularly as a potential treatment for anxiety and depression. Its piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Animal studies have shown that this compound can reduce anxiety-like behaviors in models .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the chromenone core followed by the introduction of the piperazine moiety. Advances in synthetic methodologies have allowed for the efficient production of this compound and its analogs, enhancing their availability for biological testing .
Preclinical Studies
Several preclinical studies have been conducted to evaluate the efficacy of this compound in vivo. For instance, a study assessed its effects on tumor growth in xenograft models, reporting a significant reduction in tumor size compared to controls .
Clinical Perspectives
While there are no reported clinical trials specifically targeting this compound, its structural similarities to other successful pharmacological agents suggest potential pathways for clinical development.
Mechanism of Action
The mechanism of action of 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chromenone core may also contribute to the compound’s biological activity by interacting with enzymes or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related coumarin-piperazine derivatives:
Key Observations:
Linkage Chemistry: The carbonyl linkage in the target compound (vs. methyl or propoxy in others) may enhance hydrogen-bonding capacity, affecting target selectivity .
Substituent Effects :
- 8-Methoxy vs. 7-Hydroxy : Methoxy groups improve metabolic stability by reducing oxidative degradation, whereas hydroxy groups increase polarity and solubility .
- Chlorophenyl vs. Ethylpiperazinyl : The 3-chloro-4-methylphenyl group in the target compound enhances lipophilicity, favoring CNS penetration, while ethylpiperazinyl () may improve aqueous solubility .
Hybrid coumarin-indole derivatives () demonstrate explicit antibacterial activity, likely due to the acrylonitrile group’s electrophilic reactivity .
Biological Activity
The compound 3-(4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one , often referred to as a chromenone derivative, has attracted attention due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available literature.
Chemical Structure
The compound features a complex structure that includes a chromenone core, a piperazine moiety, and a chloro-methylphenyl substituent. The structural formula can be represented as follows:
Synthesis
The synthesis typically involves multi-step organic reactions, including bromination, piperazine coupling, and carbonylation. A common synthetic route is outlined below:
- Bromination : Introduction of a bromine atom to the chromenone core.
- Piperazine Coupling : Coupling the brominated chromenone with 3-chloro-4-methylphenylpiperazine.
- Carbonylation : Introduction of a carbonyl group to the piperazine moiety.
Antiviral Activity
Recent studies have explored the antiviral properties of similar compounds within the chromenone class. For instance, derivatives have shown significant activity against various viral strains, including:
- HCV (Hepatitis C Virus) : Some derivatives exhibited an EC50 value of approximately 6.7 μM against HCV-1b, indicating potential as antiviral agents .
- RSV (Respiratory Syncytial Virus) : Compounds demonstrated inhibition of RSV replication at micromolar doses .
Antimicrobial Properties
Research has indicated that chromenone derivatives possess antimicrobial properties. For example, certain studies have shown enhanced antibacterial activity against Gram-positive bacteria. The activity data suggest that modifications in the structure can lead to increased potency compared to parent compounds .
Neuropharmacological Effects
Compounds with similar structural characteristics have been evaluated for neuropharmacological effects, particularly regarding their interaction with neurotransmitter systems. The piperazine moiety is known for its role in modulating serotonin receptors, which may contribute to potential anxiolytic or antidepressant effects .
Case Studies and Research Findings
- Case Study on Antiviral Efficacy :
- Antibacterial Activity :
Data Summary Table
Q & A
Q. What are the critical synthetic steps for preparing this compound?
The synthesis involves:
- Step 1 : Formation of the chromen-2-one core via condensation of 8-methoxycoumarin derivatives with acetylating agents.
- Step 2 : Introduction of the piperazine-carbonyl moiety through acylation using 3-chloro-4-methylphenylpiperazine and carbonylating agents (e.g., phosgene derivatives).
- Step 3 : Optimization of reaction conditions (e.g., dichloromethane or ethanol as solvents, triethylamine as a catalyst) to enhance yield (70–85%) and purity (>95%) .
- Characterization : Confirmation via / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s structural integrity validated post-synthesis?
- X-ray crystallography : Resolve crystal structures using SHELX software to confirm bond lengths and angles .
- Chromatographic purity : HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) to ensure >98% purity .
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C) .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., receptor binding vs. functional assays) be resolved?
- Radioligand binding assays : Use rat brain membranes to measure affinity for α1/α2-adrenergic receptors. Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor subtype selectivity .
- Functional assays : Compare cAMP inhibition (for GPCR activity) and calcium flux assays to validate binding data. Statistical reconciliation via Bland-Altman analysis is recommended .
- Control experiments : Include reference ligands (e.g., prazosin for α1 receptors) to normalize inter-assay variability .
Q. What strategies optimize catalytic efficiency in the acylation step?
- Catalyst screening : Triethylamine outperforms DMAP in minimizing side reactions (e.g., hydrolysis of the carbonyl group) .
- Solvent effects : Dichloromethane enhances reaction rates compared to THF due to better solubility of intermediates .
- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent thermal degradation .
Q. How do structural modifications (e.g., bromine substitution) impact bioactivity?
- Bromine at C6 : Increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration in rodent models .
- Piperazine substitution : 3-Chloro-4-methylphenyl groups improve α2-receptor selectivity (Ki = 12 nM vs. 85 nM for α1) .
- Methoxy at C8 : Reduces hepatic metabolism (CYP3A4 inhibition IC50 = 2.1 µM) .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with α2-adrenergic receptor crystal structures (PDB: 2RHI). The piperazine-carbonyl group forms hydrogen bonds with Asp113 .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- QSAR models : Correlate substituent electronegativity (Hammett σ) with IC50 values for anti-cancer activity .
Methodological Challenges
Q. How are oxidative degradation products characterized during stability studies?
- Forced degradation : Expose the compound to 3% H2O2 at 40°C for 24 hours.
- LC-MS analysis : Identify major degradation products (e.g., hydroxylation at C3 or demethylation of methoxy groups) .
- Mechanistic insight : Radical scavengers (e.g., BHT) suppress degradation, confirming radical-mediated oxidation .
Q. What analytical techniques resolve enantiomeric impurities in chiral derivatives?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers (Rs > 2.0) .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
